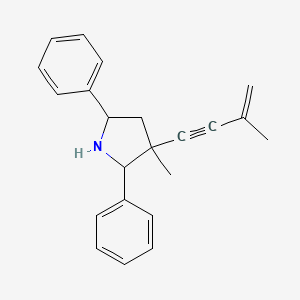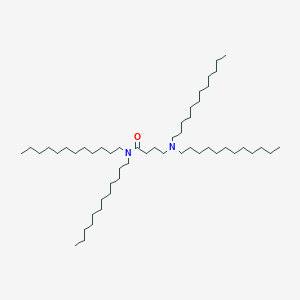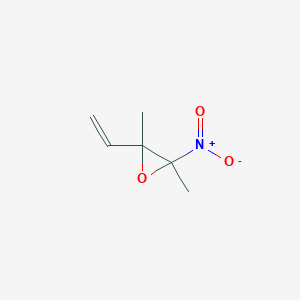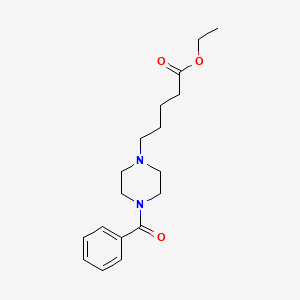![molecular formula C15H21NO2 B14512165 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol CAS No. 62741-74-6](/img/structure/B14512165.png)
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group, an amino group, and a hydroxyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-ethynylphenol: This can be achieved through the Sonogashira coupling reaction between phenylacetylene and an aryl halide.
Formation of the propanol backbone: The 2-ethynylphenol is then reacted with epichlorohydrin under basic conditions to form 3-(2-ethynylphenoxy)propan-2-ol.
Amination: The final step involves the reaction of 3-(2-ethynylphenoxy)propan-2-ol with butan-2-amine under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-one.
Reduction: Formation of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-amine.
Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Butan-2-yl)amino]-3-(2-methoxyphenoxy)propan-2-ol
- 1-[(Butan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol
- 1-[(Butan-2-yl)amino]-3-(2-nitrophenoxy)propan-2-ol
Uniqueness
1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
62741-74-6 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-(butan-2-ylamino)-3-(2-ethynylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H21NO2/c1-4-12(3)16-10-14(17)11-18-15-9-7-6-8-13(15)5-2/h2,6-9,12,14,16-17H,4,10-11H2,1,3H3 |
InChI-Schlüssel |
KRLZMDKGXUOSON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC(COC1=CC=CC=C1C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)


![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)




![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)


